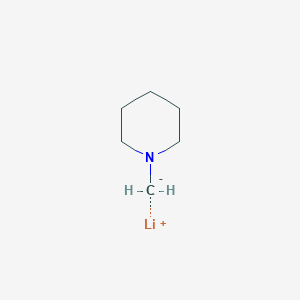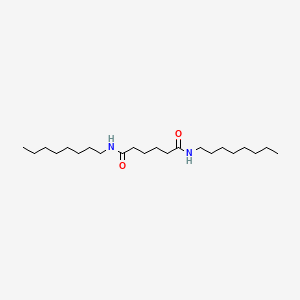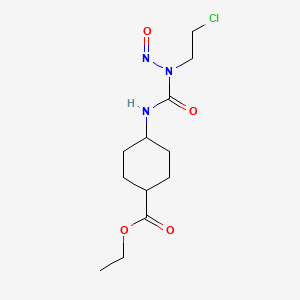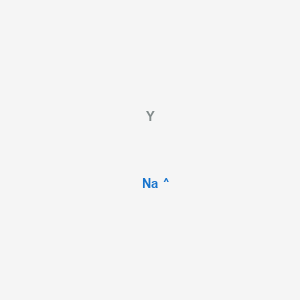
Sodium;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium yttrium is a compound that combines sodium and yttrium elements Yttrium is a rare earth element with the atomic number 39 and is known for its various applications in modern technology and medicine Sodium, on the other hand, is a highly reactive alkali metal with the atomic number 11
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium yttrium can be synthesized through various methods, including:
Solid-State Reactions: This method involves mixing sodium and yttrium oxides or carbonates and heating them at high temperatures to form the desired compound.
Hydrothermal Synthesis: In this method, sodium and yttrium salts are dissolved in water and subjected to high pressure and temperature conditions to form the compound.
Sol-Gel Method: This involves the hydrolysis and condensation of sodium and yttrium alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Industrial Production Methods
Industrial production of sodium yttrium typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, such as sodium carbonate and yttrium oxide, are mixed and heated in a furnace to produce the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium yttrium undergoes various chemical reactions, including:
Oxidation: Sodium yttrium can react with oxygen to form oxides.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Sodium yttrium can undergo substitution reactions with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen or air.
Reduction: Requires the use of hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Involves reacting the compound with halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Oxides: Yttrium oxide and sodium oxide.
Halides: Sodium chloride, sodium bromide, yttrium chloride, and yttrium bromide.
Scientific Research Applications
Sodium yttrium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Utilized in radiopharmaceuticals for cancer treatment and as a component in medical lasers.
Industry: Applied in the production of high-performance materials, such as superconductors and advanced ceramics.
Mechanism of Action
The mechanism of action of sodium yttrium depends on its specific application. In medical imaging, for example, yttrium-based compounds act as contrast agents by enhancing the visibility of internal structures in imaging techniques like magnetic resonance imaging (MRI). In catalysis, sodium yttrium compounds facilitate chemical reactions by providing active sites for reactants to interact.
Comparison with Similar Compounds
Sodium yttrium can be compared with other yttrium compounds, such as yttrium oxide and yttrium chloride. While yttrium oxide is primarily used in ceramics and phosphors, sodium yttrium has broader applications due to the presence of sodium, which enhances its reactivity and versatility. Similar compounds include:
Yttrium Oxide: Used in ceramics and phosphors.
Yttrium Chloride: Employed in chemical synthesis and catalysis.
Yttrium Bromide: Utilized in various chemical reactions and as a precursor for other yttrium compounds.
Properties
CAS No. |
37294-97-6 |
|---|---|
Molecular Formula |
NaY |
Molecular Weight |
111.89561 g/mol |
IUPAC Name |
sodium;yttrium |
InChI |
InChI=1S/Na.Y |
InChI Key |
APLRNZFSUMKULK-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


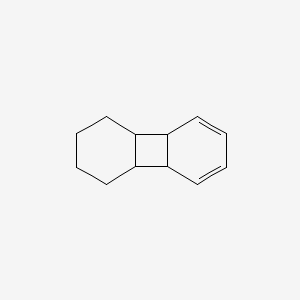
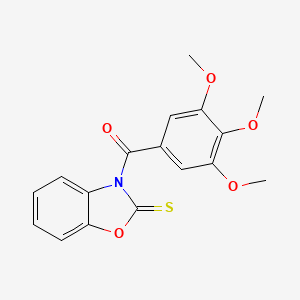

![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
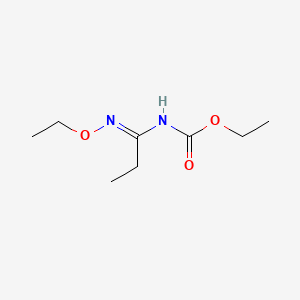
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
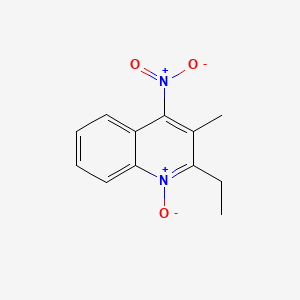
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
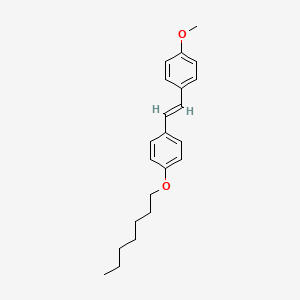
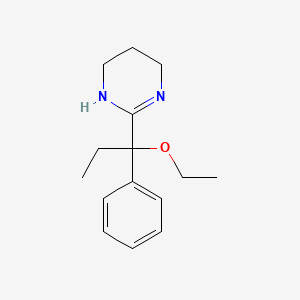
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
